molecular formula C15H14ClN3O2 B2722569 N1-(3-chloro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 838895-06-0

N1-(3-chloro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2722569
CAS No.: 838895-06-0
M. Wt: 303.75
InChI Key: CBHIKTZROKLVOT-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound features a 3-chloro-4-methylphenyl group and a pyridin-4-ylmethyl group attached to the oxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 3-chloro-4-methylaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N’-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamic acid, while reduction could produce N’-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide
  • N’-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
  • N’-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide

Uniqueness

N’-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is unique due to the specific combination of the 3-chloro-4-methylphenyl and pyridin-4-ylmethyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-10-2-3-12(8-13(10)16)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHIKTZROKLVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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